2-Bromo-1,3,5-tri(pentan-3-yl)benzene
CAS No.: 825644-14-2
Cat. No.: VC18839247
Molecular Formula: C21H35Br
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 825644-14-2 |
---|---|
Molecular Formula | C21H35Br |
Molecular Weight | 367.4 g/mol |
IUPAC Name | 2-bromo-1,3,5-tri(pentan-3-yl)benzene |
Standard InChI | InChI=1S/C21H35Br/c1-7-15(8-2)18-13-19(16(9-3)10-4)21(22)20(14-18)17(11-5)12-6/h13-17H,7-12H2,1-6H3 |
Standard InChI Key | VEGMSAHZWARETO-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)C1=CC(=C(C(=C1)C(CC)CC)Br)C(CC)CC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name, 2-bromo-1,3,5-tri(pentan-3-yl)benzene, reflects its substitution pattern: a bromine atom at the 2-position and three pentan-3-yl groups () at the 1, 3, and 5 positions . The molecular formula corresponds to a monoisotopic mass of 366.192 g/mol , consistent with its branched alkyl substituents.
Structural Characterization
The compound’s structure (Figure 1) derives from benzene, with steric hindrance imposed by the bulky pentan-3-yl groups. These substituents adopt a pseudo-equatorial configuration to minimize steric strain, influencing reactivity in electrophilic substitution reactions. Comparative analysis with 2-bromo-1,3,5-trimethylbenzene (CAS: 576-83-0) highlights how elongated alkyl chains enhance lipophilicity and alter crystallization tendencies.
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 367.407 g/mol | |
Exact Mass | 366.192 g/mol | |
LogP | 8.159 |
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis likely employs continuous flow reactors to manage exothermic alkylation and bromination steps. Catalysts such as or could facilitate electrophilic substitution, while purification via fractional distillation or recrystallization ensures product homogeneity .
Physicochemical Properties
Lipophilicity and Solubility
The compound’s high LogP (8.16) indicates pronounced hydrophobicity, rendering it insoluble in polar solvents like water but soluble in organic media (e.g., dichloromethane, hexane). This property aligns with applications in lipid-rich environments or as a non-polar synthetic intermediate.
Thermal Stability
Despite lacking explicit data, comparisons with 2-bromo-1,3,5-tri-tert-butylbenzene (melting point: 168–173°C) suggest that the longer alkyl chains in 2-bromo-1,3,5-tri(pentan-3-yl)benzene may lower its melting point, potentially resulting in a liquid state at room temperature.
Applications and Functional Utility
Organic Synthesis
The bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace bromine with aryl or alkyl groups, forming complex biaryl structures.
Material Science
Bulky substituents may stabilize free radicals or coordinate metals, suggesting utility in polymer stabilization or ligand design. The tert-butyl analog’s use in catalysis further supports potential applications in asymmetric synthesis.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Brominated Benzene Derivatives
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP |
---|---|---|---|---|
2-Bromo-1,3,5-tri(pentan-3-yl)benzene | 825644-14-2 | 367.407 | 8.16 | |
2-Bromo-1,3,5-tri-tert-butylbenzene | 3975-77-7 | 325.327 | N/A | |
2-Bromo-1,3,5-trimethylbenzene | 576-83-0 | 199.088 | 3.02 |
The pentan-3-yl substituents confer greater steric bulk and lipophilicity compared to tert-butyl or methyl groups, impacting solubility and reactivity. For example, SNAr reactions may proceed slower due to hindered access to the bromine atom .
Future Perspectives and Research Directions
Further studies should prioritize:
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Synthetic Optimization: Developing catalyst systems to improve yield and selectivity.
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Thermal Analysis: Measuring melting/boiling points to guide industrial handling.
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Biological Screening: Assessing toxicity and bioactivity for pharmaceutical applications.
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